![molecular formula C19H23N3O4S B2869503 4-acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide CAS No. 1091397-72-6](/img/structure/B2869503.png)
4-acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide
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Description
4-acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide is a chemical compound that is used in scientific research for its potential therapeutic properties. It has been studied for its ability to inhibit certain enzymes and receptors, which could make it useful in the treatment of various diseases.
Scientific Research Applications
Kinetics and Hydrolysis Studies
Research on similar compounds like sulfonamides and carboxamides has led to insights into their kinetics and hydrolysis. For instance, Kerstholt et al. (1993) studied the hydrolysis of 1-benzoyl-3-phenyl-1,2,4-triazole and p-methoxyphenyl dichloroethanoate in solutions containing various amides and sulfonamides, providing valuable information on Gibbs energies for substrate ↔ added solute interactions in aqueous solutions (Kerstholt, Engberts, & Blandamer, 1993).
Synthesis and Derivatives Studies
The synthesis of derivatives of benzamides and acetamides is a key area of research. For example, Ali and Richardson (1969) investigated the synthesis of derivatives of 2,3,4,6-tetra-amino-2,3,4,6-tetradeoxy-D-glucose, involving displacement reactions of sulphonate esters (Ali & Richardson, 1969).
Solvent Effects on Polymorphism
The effects of solvents on the polymorphism of similar compounds have been explored. Mudalip et al. (2018) examined the impact of different solvents on the polymorphism and shape of mefenamic acid crystals, an area that could be relevant to the study of 4-acetamido-N-(2-(3,4-dimethylphenylsulfonamido)ethyl)benzamide (Mudalip et al., 2018).
Biological Evaluation and Molecular Docking
Fahim and Shalaby (2019) have conducted biological evaluation, molecular docking, and DFT calculations on novel benzenesulfonamide derivatives, offering insights into their potential interactions and mechanical studies (Fahim & Shalaby, 2019).
Antimalarial and COVID-19 Drug Studies
The potential use of sulfonamide derivatives in antimalarial and COVID-19 treatments has been investigated, as shown in the study by Fahim and Ismael (2021), where the antimalarial activity of N-(phenylsulfonyl)acetamide derivatives was examined (Fahim & Ismael, 2021).
Reactions with Carboxylic Acid Amides
Astakhova et al. (2018) explored reactions of acetamide and benzamide with N-allyltrifluoromethanesulfonamide, contributing to the understanding of the reactivity of these compounds under oxidizing conditions (Astakhova et al., 2018).
Bond Dissociation Energies
The homolytic bond dissociation energies for the cleavage of α-nitrogen-hydrogen bonds in carboxamides and sulfonamides were estimated by Bordwell et al. (1990), providing critical data for understanding the stability and reactivity of these compounds (Bordwell, Harrelson, & Lynch, 1990).
properties
IUPAC Name |
4-acetamido-N-[2-[(3,4-dimethylphenyl)sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13-4-9-18(12-14(13)2)27(25,26)21-11-10-20-19(24)16-5-7-17(8-6-16)22-15(3)23/h4-9,12,21H,10-11H2,1-3H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWADVDMBLJHRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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